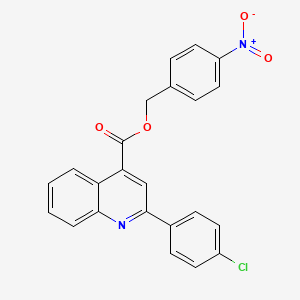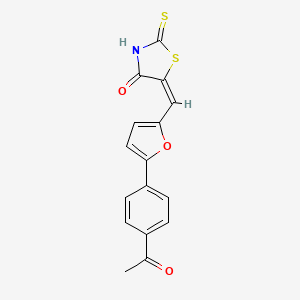![molecular formula C20H24N2O2 B10880761 (2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone](/img/structure/B10880761.png)
(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a methoxyphenyl group and a methylbenzyl group attached to a piperazine ring, which is further connected to a methanone group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine in the presence of a suitable solvent and catalyst to form the intermediate piperazine derivative.
Benzylation: The intermediate is then subjected to benzylation using 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This step introduces the 3-methylbenzyl group to the piperazine ring.
Methanone Formation: Finally, the compound is treated with a methanone precursor, such as acetyl chloride, under controlled conditions to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the benzyl group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a receptor antagonist or agonist in biological systems, particularly in the study of neurotransmitter receptors.
Medicine: Explored for its potential therapeutic effects, including its use as an anti-inflammatory, analgesic, or antimicrobial agent.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to neurotransmitter receptors, altering signal transduction and affecting physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trazodone: A piperazine derivative used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist with antihypertensive properties.
Uniqueness
(2-Methoxyphenyl)[4-(3-methylbenzyl)piperazin-1-yl]methanone is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a methylbenzyl group attached to the piperazine ring. This unique structure may confer distinct pharmacological properties and potential therapeutic applications compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H24N2O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
(2-methoxyphenyl)-[4-[(3-methylphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H24N2O2/c1-16-6-5-7-17(14-16)15-21-10-12-22(13-11-21)20(23)18-8-3-4-9-19(18)24-2/h3-9,14H,10-13,15H2,1-2H3 |
InChI-Schlüssel |
UKUQAZVNWGNCGZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4Z)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880681.png)
![2-(1H-benzimidazol-2-yl)-4-methyl-5-(pyridin-3-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10880682.png)
![1-Phenyl-4-[1-(4-phenylcyclohexyl)piperidin-4-yl]piperazine](/img/structure/B10880698.png)

![N'-{(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}-3-methylbutanehydrazide](/img/structure/B10880704.png)
![N-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)carbamothioyl]-4-fluorobenzamide](/img/structure/B10880717.png)
![2-[(4-Methylphenyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B10880733.png)
![Methyl 4-({[(5-ethyl-4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10880735.png)

![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880743.png)
![(2-Methoxyphenyl){4-[2-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10880750.png)
![17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B10880752.png)
![N-[3-(6,7-dimethoxy-1-oxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B10880753.png)
